molecular formula C18H31NO4 B011590 (r)-Bisoprolol CAS No. 111051-40-2

(r)-Bisoprolol

Cat. No. B011590
M. Wt: 325.4 g/mol
InChI Key: VHYCDWMUTMEGQY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisoprolol is a drug belonging to the group of beta-blockers, a class of medicines used primarily in cardiovascular diseases. More specifically, it is a selective type 1 adrenergic receptor blocker, which means it influences the heart’s rhythm and reduces its workload.



Synthesis Analysis

The synthesis of Bisoprolol involves complex chemical processes that are typically carried out in pharmaceutical laboratories. Unfortunately, I don’t have the specific details of these processes.



Molecular Structure Analysis

Bisoprolol, like other beta-blockers, has a complex molecular structure that allows it to bind to beta-1 adrenergic receptors and exert its effects.



Chemical Reactions Analysis

Bisoprolol undergoes various chemical reactions in the body, including metabolism in the liver, primarily by the enzyme CYP3A4.



Physical And Chemical Properties Analysis

Bisoprolol is a white crystalline powder, slightly soluble in water, and freely soluble in methanol, ethanol, and chloroform.


Scientific Research Applications

  • Neuroprotection : Bisoprolol, in combination with vitamin E, has been shown to protect locomotive ability and improve spatial memory after cerebral ischemia/reperfusion injury (Salehi et al., 2020).

  • Cardioprotection : It attenuates cardiomyocyte apoptosis and improves cardiac function by inhibiting calmodulin kinase II and NF-κB in ischemia-reperfusion injury rats (Fu et al., 2018). Additionally, bisoprolol delays the progression toward right heart failure and partially preserves right ventricular systolic and diastolic function in experimental pulmonary hypertension (de Man et al., 2012).

  • Hypertension and Angina Pectoris : It is an effective alternative to other beta-adrenoceptor antagonists in patients with mild to moderate essential hypertension or stable angina pectoris (Lancaster & Sorkin, 1988).

  • Migraine Prophylaxis : Bisoprolol is effective and safe in migraine prophylaxis compared to metoprolol (Worz et al., 1991).

  • Cardiac Hypertrophy and Fibrosis : It plays a protective role against cardiac hypertrophy, fibrosis, and dysfunction, suggesting a time-dependent effect and a possible optimal middle dose for cardiovascular illnesses (Xiang et al., 2016).

  • Chronic Heart Failure : Bisoprolol has been found to significantly decrease all-cause mortality and sudden death in stable heart-failure patients and is generally well tolerated (McGavin & Keating, 2002).

  • Pharmacokinetics and Pharmacodynamics : Various studies have explored the pharmacokinetic properties, metabolic clearance, and pharmacodynamic profile of bisoprolol, emphasizing its selective action at beta 1-adrenoceptors and the stereoselective difference in its metabolism (Horikiri et al., 1997; Leopold et al., 1986).

  • Cardiovascular Outcomes in Hypertension : It effectively reduces resting heart rate in coronary artery disease patients with comorbid hypertension, improving cardiovascular outcomes without affecting blood pressure (Chen et al., 2020).

  • Atrial Fibrillation Prevention : Bisoprolol plus magnesium significantly reduces the incidence of postoperative atrial fibrillation after coronary bypass surgery, especially in elderly patients (Behmanesh et al., 2006).

Safety And Hazards

Bisoprolol is generally safe to use, but it can cause side effects like fatigue, dizziness, and slow heart rate. It should be used under medical supervision.


Future Directions

Research is ongoing to find new uses for Bisoprolol and to improve its safety and efficacy. For example, studies are being conducted to understand its effects on heart failure and other cardiovascular conditions.


properties

IUPAC Name

(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4/h5-8,14-15,17,19-20H,9-13H2,1-4H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYCDWMUTMEGQY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-Bisoprolol

CAS RN

111051-40-2
Record name Bisoprolol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111051402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISOPROLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68D148Q8N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of bisoprolol was prepared as follows. To 529.2 g of purified water were added 180 g of bisoprolol fumarate 2:1. The mixture was stirred for 10 minutes to dissolve the drug. 10.8 g of talc USP (Whitaker, Clark and Daniels Inc., South Plainfield, N.J., USA) were added to the solution and the mixture was stirred for 20 minutes.
[Compound]
Name
talc
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
Name
Quantity
529.2 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(r)-Bisoprolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(r)-Bisoprolol
Reactant of Route 3
Reactant of Route 3
(r)-Bisoprolol
Reactant of Route 4
Reactant of Route 4
(r)-Bisoprolol
Reactant of Route 5
(r)-Bisoprolol
Reactant of Route 6
Reactant of Route 6
(r)-Bisoprolol

Citations

For This Compound
73
Citations
Y Horikiri, T Suzuki, M Mizobe - Journal of pharmaceutical sciences, 1998 - Elsevier
□ The plasma concentrations and urinary excretions of bisoprolol enantiomers in four Japanese male healthy volunteers after a single oral administration of 20 mg of racemic bisoprolol …
Number of citations: 103 www.sciencedirect.com
DV Soloviev, M Matarrese, RM Moresco… - Neurochemistry …, 2001 - Elsevier
(±)-1-[4-(2-Isopropoxyethoxymethyl)-phenoxy]-3-isopropylamino-2-propanol (bisoprolol) is a potent, clinically used β 1 -adrenergic agent. (R)-(+) and (S)-(−) enantiomers of bisoprolol …
Number of citations: 44 www.sciencedirect.com
Y Horikiri, T Suzuki, M Mizobe - Journal of pharmaceutical …, 1997 - Wiley Online Library
The stereoselective pharmacokinetics of bisoprolol, a highly β 1 ‐selective adrenoceptor blocking agent, was studied in dogs. After intravenous and oral administration of the racemate, …
Number of citations: 24 onlinelibrary.wiley.com
Y Horikiri, T Suzuki, M Mizobe - Life sciences, 1998 - Elsevier
To clarify the mechanism of the species difference in the metabolism of bisoprolol enantiomers, in vitro metabolic studies were performed using dog liver microsomes and human …
Number of citations: 39 www.sciencedirect.com
Y Uehara, S Takada, N Hirawa… - Journal of …, 1994 - journals.lww.com
We investigated the role of the vasoconstrictors endothelin-1 (ET-1) and thromboxane in renal protection by the ß,-selective adrenoceptor antagonist, bisoprolol, in Dahl salt-sensitive …
Number of citations: 25 journals.lww.com
A Dutta, R Lanc, E Begg, R Robson… - The Journal of …, 1994 - Wiley Online Library
Dose proportionality of racemic bisoprolol and the stereoselectivity of its enantiomers were studied after single oral dosing of 5 to 40 mg of bisoprolol hemifumarate in eight healthy male …
Number of citations: 21 accp1.onlinelibrary.wiley.com
AH Bakheit, R Ali, AD Alshahrani, AS El-Azab - Profiles of Drug Substances …, 2021 - Elsevier
The present study describes a comprehensive profile of Bisoprolol including detailed nomenclature; formulae, elemental analysis, appearance, its uses, applications, and methods for …
Number of citations: 6 www.sciencedirect.com
MM Hefnawy, MAA Sultan… - Chemical and …, 2007 - jstage.jst.go.jp
S-()-atenolol as the internal standard were conducted at ambient temperature. The assay involved the use of a solid-phase extraction procedure for human plasma samples prior to …
Number of citations: 30 www.jstage.jst.go.jp
T Suzuki, Y Horikiri, M Mizobe, K Noda - Journal of Chromatography B …, 1993 - Elsevier
A sensitive, stereoselective high-performance liquid chromatographic method with fluorescence detection for the measurement of bisoprolol enantiomers in human plasma and urine …
Number of citations: 38 www.sciencedirect.com
J Wang, J Liu, L Xie, X Cai, X Ma… - Fundamental & Clinical …, 2020 - Wiley Online Library
The aim of this work was to explore whether bisoprolol plays a protective role in cardiomyocytes against ischemia–reperfusion injury via PI3K/AKT/ GSK3β pathway. We pretreated male …
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.